N6-Methyl-dAphosphoramidite

Beschreibung

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWRBAYAPDVZGR-JNTXQERPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Epitranscriptomic Code: A Technical Guide to N6-methyladenosine (m6A) in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) has emerged from relative obscurity to become one of the most intensely studied modifications in epigenetics, or more specifically, "epitranscriptomics." This dynamic and reversible methylation of adenosine residues in RNA is now understood to be a critical regulator of gene expression, influencing a vast array of biological processes from cell differentiation to disease progression.[1][2][3] This in-depth technical guide provides a comprehensive overview of the m6A regulatory network, its multifaceted role in gene expression, and the key experimental methodologies used to investigate its function. We will delve into the core machinery of m6A—the "writers," "erasers," and "readers"—and explore how their interplay dictates the fate of messenger RNA (mRNA) and non-coding RNAs. Furthermore, we will examine the profound implications of m6A dysregulation in human diseases, particularly cancer and neurodegenerative disorders, and discuss the burgeoning field of m6A-targeted therapeutics.

The m6A Machinery: Writers, Erasers, and Readers

The post-transcriptional fate of an RNA molecule can be significantly altered by the addition or removal of a methyl group at the N6 position of adenosine. This process is tightly controlled by a sophisticated enzymatic machinery.

"Writers": The Methyltransferase Complex

The deposition of m6A is primarily carried out by a nuclear methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[4][5] While METTL3 is the catalytic subunit, METTL14 acts as a scaffold, enhancing the complex's stability and substrate recognition.[6][7] These two proteins form a stable heterodimer that is essential for cellular m6A deposition on nuclear RNAs.[4][5]

Several other proteins associate with the core complex to modulate its activity and specificity. Wilms' tumor 1-associating protein (WTAP) is a crucial component that facilitates the localization of the METTL3-METTL14 complex to nuclear speckles, where pre-mRNA processing occurs.[4][5] Other associated factors include KIAA1429, RBM15/15B, and ZC3H13, which contribute to the precise targeting of the writer complex to specific RNA sequences.[8]

The writer complex recognizes a consensus sequence, typically RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base), which is frequently found in the 3' untranslated regions (3'UTRs), near stop codons, and within long internal exons of mRNAs.[1][9]

Logical Relationship of the m6A Writer Complex

Caption: The m6A writer complex machinery.

"Erasers": The Demethylases

The m6A modification is reversible, thanks to the action of demethylases known as "erasers." The two primary m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes belong to the AlkB family of dioxygenases and facilitate the removal of the methyl group from adenosine.

FTO was the first identified RNA demethylase and has been shown to play a significant role in various physiological processes, including metabolism and neurogenesis.[10] ALKBH5 is another key demethylase that has been implicated in processes such as spermatogenesis and cancer progression. The discovery of these erasers solidified the concept of m6A as a dynamic and controllable regulatory mark.[11]

"Readers": The Effector Proteins

The biological consequences of m6A methylation are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-modified RNA. These readers then recruit other effector proteins to influence the fate of the target RNA.

The most well-characterized family of m6A readers is the YT521-B homology (YTH) domain-containing protein family.[11][12] This family includes:

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[10]

-

YTHDF2: This reader protein is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[13][14]

-

YTHDF3: YTHDF3 appears to act in concert with both YTHDF1 and YTHDF2, potentially facilitating both translation and decay.[15]

-

YTHDC1: A nuclear reader, YTHDC1 is involved in regulating the splicing of m6A-modified pre-mRNAs and their export from the nucleus.[11][14]

-

YTHDC2: This protein possesses RNA helicase activity and is involved in regulating mRNA stability and translation.[11]

Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), also act as m6A readers, further expanding the regulatory capacity of this modification.

The Functional Consequences of m6A Reading

Caption: Diverse outcomes mediated by m6A reader proteins.

The Multifaceted Role of m6A in Gene Regulation

The dynamic interplay between m6A writers, erasers, and readers allows for precise control over gene expression at multiple levels.

mRNA Stability and Degradation

One of the most well-established roles of m6A is in the regulation of mRNA stability.[16][17][18] The binding of the reader protein YTHDF2 to m6A-modified transcripts can target them for degradation.[13] This process is crucial for the timely removal of specific mRNAs, allowing cells to rapidly adapt to changing conditions. Conversely, in some contexts, m6A can enhance mRNA stability, often through the action of readers like the IGF2BP proteins.

mRNA Splicing and Nuclear Processing

m6A modification can also influence pre-mRNA splicing.[19] The nuclear reader YTHDC1 can recruit splicing factors to m6A-containing transcripts, thereby modulating the inclusion or exclusion of specific exons.[14] This adds another layer of complexity to the regulation of gene expression, allowing for the production of multiple protein isoforms from a single gene.

Translation Efficiency

m6A can either enhance or repress translation.[17] The cytoplasmic reader YTHDF1 is known to promote the translation of its target mRNAs by facilitating their association with ribosomes.[10] This mechanism allows for the rapid production of proteins in response to specific stimuli. In some instances, however, m6A has been reported to decrease translation efficiency.[17]

Non-coding RNA Regulation

The influence of m6A extends beyond mRNA. This modification has also been identified in various non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs).[1][20] m6A modification of primary miRNA transcripts can affect their processing and maturation, thereby influencing the entire miRNA-mediated gene silencing pathway.[21]

m6A in Disease: A Double-Edged Sword

Given its fundamental role in gene regulation, it is not surprising that dysregulation of the m6A pathway is implicated in a wide range of human diseases.

Cancer

Aberrant m6A modification is a hallmark of many cancers.[1][22] The expression levels of m6A writers, erasers, and readers are frequently altered in tumor cells, leading to the dysregulation of key oncogenes and tumor suppressor genes.[8][23] For example, overexpression of the m6A writer METTL3 has been shown to promote tumorigenesis in several cancers, including acute myeloid leukemia and lung cancer.[1] Conversely, in some contexts, m6A can act as a tumor suppressor.[24] The role of m6A in cancer is complex and often context-dependent.[1][24] m6A modifications can also influence the tumor microenvironment and the response to immunotherapy.[22][25]

Neurodegenerative Diseases

Emerging evidence strongly suggests a link between m6A dysregulation and neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[19][26][27] Studies have shown altered m6A levels and expression of m6A regulatory proteins in the brains of patients with these conditions.[28][29] For instance, reduced m6A levels have been observed in the brains of AD patients, and these changes are associated with transcripts related to synaptic function.[28] The intricate role of m6A in neuronal development, synaptic plasticity, and stress responses highlights its potential as a therapeutic target for these devastating disorders.[26][30]

Other Diseases

The involvement of m6A extends to a variety of other pathologies, including cardiovascular diseases, metabolic disorders, and autoimmune diseases.[2][31] Further research is needed to fully elucidate the role of m6A in these conditions and to explore its potential as a biomarker and therapeutic target.

Key Methodologies for Studying m6A

The rapid advancement in our understanding of m6A has been driven by the development of powerful techniques to map and quantify this modification on a transcriptome-wide scale.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq, also known as m6A-Seq, is the most widely used method for transcriptome-wide mapping of m6A.[32][33] This technique involves the fragmentation of total RNA, followed by immunoprecipitation using an m6A-specific antibody to enrich for m6A-containing RNA fragments.[32][34] These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m6A modifications.

Experimental Workflow for MeRIP-Seq

Caption: A simplified workflow of the MeRIP-Seq protocol.

Detailed MeRIP-Seq Protocol:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA using a Bioanalyzer.

-

Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion (e.g., with RNase III) or chemical fragmentation (e.g., using a fragmentation buffer at high temperature).[32][33] The fragmentation time and temperature should be optimized for the specific RNA sample.[33]

-

Purify the fragmented RNA using ethanol precipitation.[33]

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with a highly specific anti-m6A antibody.[32] The antibody-to-RNA ratio should be optimized.

-

Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA fragments.

-

-

Elution and Library Preparation:

-

Elute the m6A-enriched RNA fragments from the beads.

-

Construct a sequencing library from the eluted RNA fragments using a standard library preparation kit for next-generation sequencing.

-

It is crucial to also prepare an "input" control library from a small fraction of the fragmented RNA before the immunoprecipitation step. This control is essential for distinguishing true m6A peaks from background noise.

-

-

Sequencing and Data Analysis:

-

Sequence the MeRIP and input libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Use specialized bioinformatics tools to identify m6A peaks by comparing the read enrichment in the MeRIP sample to the input control.[35]

-

m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP)

While MeRIP-Seq is excellent for identifying m6A-enriched regions, it has limited resolution and cannot pinpoint the exact location of the modification.[36][37] miCLIP is a technique that overcomes this limitation by providing single-nucleotide resolution mapping of m6A sites.[36][38]

miCLIP combines antibody-based enrichment with UV cross-linking, which induces specific mutations or truncations at the m6A site during reverse transcription.[36][37] These "mutational signatures" are then used to precisely identify the methylated adenosine.[36][37]

Detailed miCLIP Protocol:

-

UV Cross-linking and Immunoprecipitation:

-

Fragment the total RNA and incubate it with an anti-m6A antibody.

-

Expose the RNA-antibody mixture to UV light to induce cross-linking.[36]

-

Immunoprecipitate the cross-linked complexes using protein A/G beads.

-

-

Library Preparation with Mutational Signature Induction:

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription. The cross-linked antibody will cause the reverse transcriptase to either terminate or introduce a mutation (typically a C-to-T transition) at the m6A site.[38]

-

Circularize the resulting cDNA and then re-linearize it for PCR amplification.[36]

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library.

-

Analyze the sequencing data to identify the characteristic mutational signatures (truncations and C-to-T substitutions) that indicate the precise location of m6A.[38]

-

Comparison of MeRIP-Seq and miCLIP

| Feature | MeRIP-Seq | miCLIP |

| Resolution | 100-200 nucleotides | Single nucleotide |

| Principle | Antibody-based enrichment of m6A fragments | UV cross-linking and mutation-based identification |

| Advantages | Relatively simple and widely used | High resolution, precise mapping |

| Disadvantages | Low resolution | Technically more challenging, potential for bias |

Future Perspectives and Therapeutic Opportunities

The field of m6A research is rapidly evolving, with many exciting avenues for future exploration. The development of more sophisticated techniques for detecting and quantifying m6A, including methods that do not rely on antibodies, will undoubtedly provide a more comprehensive understanding of its role in gene regulation.

The clear link between m6A dysregulation and disease has opened up new therapeutic possibilities.[8][25] Small molecule inhibitors targeting m6A writers and erasers are currently under development and have shown promise in preclinical studies.[8] For example, inhibitors of FTO have demonstrated anti-tumor activity in various cancer models.[8] As our understanding of the m6A pathway deepens, we can expect to see the emergence of novel therapeutic strategies that specifically target this epitranscriptomic mark for the treatment of a wide range of diseases.

Conclusion

N6-methyladenosine has transitioned from a mere chemical curiosity to a central player in the intricate network of gene regulation. The dynamic and reversible nature of this modification, governed by a dedicated machinery of writers, erasers, and readers, provides a sophisticated mechanism for fine-tuning gene expression in response to a multitude of cellular signals. The profound implications of m6A dysregulation in human health and disease underscore the importance of continued research in this exciting field. The development of innovative tools and therapeutic strategies targeting the m6A pathway holds immense promise for the future of medicine.

References

-

Linder, B., et al. (2015). Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP). Nature Methods, 12(8), 767–772. [Link]

-

Liu, J., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93–95. [Link]

-

He, L., et al. (2020). N6-methyladenine RNA modification and cancer (Review). International Journal of Oncology, 57(2), 377-390. [Link]

-

Li, M., et al. (2021). m6A RNA methylation in brain injury and neurodegenerative disease. Neural Regeneration Research, 16(11), 2160–2169. [Link]

-

Chen, X., et al. (2023). Role of N6-methyladenosine RNA modification in cancer. Cancer Communications, 43(6), 641–671. [Link]

-

CD Genomics. (n.d.). MeRIP-seq Protocol. CD Genomics. [Link]

-

Zhang, Y., et al. (2025). The m6A Modification in Neurodegenerative Disease: A Cellular Perspective. Aging and disease, 16(6), 1835–1851. [Link]

-

Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]

-

Sun, T., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology, 12, 981582. [Link]

-

Chen, J., et al. (2024). The role of N6-methyladenosine modification in neurodegenerative diseases. Frontiers in Aging Neuroscience, 16, 1435775. [Link]

-

Bodi, Z., et al. (2018). N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review. International Journal of Molecular Sciences, 19(12), 3875. [Link]

-

Zaccara, S., et al. (2021). m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal, 40(21), e105977. [Link]

-

Li, M., et al. (2021). YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. Frontiers in Cell and Developmental Biology, 9, 731122. [Link]

-

Wang, X., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93-95. [Link]

-

Texila International Journal. (2023). m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential. Texila International Journal of Basic Medical Science. [Link]

-

Jakovljevic, M., et al. (2022). Conserved reduction of m6A RNA modifications during aging and neurodegeneration is linked to changes in synaptic transcripts. Proceedings of the National Academy of Sciences, 119(19), e2119092119. [Link]

-

Mastroeni, D., et al. (2020). New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System. Frontiers in Neuroscience, 14, 867. [Link]

-

Zhang, C., et al. (2021). The roles and mechanisms of YTH domain-containing proteins in cancer development and progression. Journal of Hematology & Oncology, 14(1), 1-15. [Link]

-

Pan, Y., et al. (2019). The Critical Role of RNA m6A Methylation in Cancer. Molecular Cancer Research, 17(4), 815-826. [Link]

-

Woodcock, C. B., et al. (2019). Human MettL3–MettL14 complex is a sequence-specific DNA adenine methyltransferase active on single-strand and unpaired DNA in vitro. Nature Communications, 10(1), 1-4. [Link]

-

ResearchGate. (n.d.). Downstream regulatory molecules and functions of the YTH domain protein family. [Link]

-

Wang, X., et al. (2016). Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases. Molecular Cell, 63(2), 306-317. [Link]

-

EpigenTek. (n.d.). Exploring m6A RNA Methylation: Writers, Erasers, Readers. EpigenTek. [Link]

-

Wikipedia. (n.d.). YTH protein domain. Wikipedia. [Link]

-

Li, Y., et al. (2020). The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease. Frontiers in Cell and Developmental Biology, 8, 583391. [Link]

-

ResearchGate. (n.d.). The roles of writers, erasers, and readers in the m6A modification of mRNA. [Link]

-

Grokipedia. (n.d.). YTH protein domain. Grokipedia. [Link]

-

Linder, B., et al. (2016). Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP). In RNA Methylation (pp. 119-140). Humana Press, New York, NY. [Link]

-

Wang, X., et al. (2016). Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases. Molecular Cell, 63(2), 306-317. [Link]

-

Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]

-

Chen, X., et al. (2021). N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions. EBioMedicine, 71, 103558. [Link]

-

ResearchGate. (n.d.). The role of m6A in cancers. [Link]

-

Frye, M., et al. (2019). Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development. Wiley Interdisciplinary Reviews: RNA, 10(5), e1541. [Link]

-

Chen, J., et al. (2022). N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review. Cardiovascular Diagnosis and Therapy, 12(6), 924. [Link]

-

CD Genomics. (2024, April 27). What is The Role of RNA m6A Methylation. CD Genomics Blog. [Link]

-

Shi, Y., et al. (2025). The m6A writers, readers, and erasers regulate plant development and respond to biotic/abiotic stresses. Epigenetics Insights, 18, e008. [Link]

-

Chen, J., et al. (2021). Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer. Frontiers in Cell and Developmental Biology, 9, 755294. [Link]

-

Wang, M., et al. (2021). The Emerging Roles of RNA m6A Methylation and Demethylation as Critical Regulators of Tumorigenesis, Drug Sensitivity, and Resistance. Molecular Cancer Research, 19(7), 1087-1098. [Link]

-

Chen, B., et al. (2022). Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers. Journal of Cellular and Molecular Medicine, 26(20), 5125-5135. [Link]

-

Wiener, D., & Schwartz, S. (2020). Insights into the N6-methyladenosine mechanism and its functionality: progress and questions. Critical Reviews in Biochemistry and Molecular Biology, 55(3), 269-287. [Link]

-

Enseqlopedia. (2017, June 21). miCLIP-m6A. Enseqlopedia. [Link]

-

Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods, 69(3), 274-281. [Link]

-

Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]

-

Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]

-

Zhu, L., et al. (2022). m6A-mRNA Methylation Regulates Gene Expression and Programmable m6A Modification of Cellular RNAs With CRISPR-Cas13b in Renal Cell Carcinoma. Frontiers in Oncology, 11, 786085. [Link]

-

Xi, L., et al. (2020). m6A RNA methylation impacts fate choices during skin morphogenesis. eLife, 9, e58577. [Link]

-

ResearchGate. (n.d.). Outline of MeRIP-Seq protocol and distribution of sequencing reads. [Link]

-

Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol - m6A-sequencing / MeRIP-Sequencing. Synaptic Systems. [Link]

Sources

- 1. Oncology Letters [spandidos-publications.com]

- 2. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]

- 3. Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. epigentek.com [epigentek.com]

- 11. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. YTH protein domain - Wikipedia [en.wikipedia.org]

- 13. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]

- 18. cd-genomics.com [cd-genomics.com]

- 19. m6A RNA methylation in brain injury and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential | Texila Journal [texilajournal.com]

- 26. The m6A Modification in Neurodegenerative Disease: A Cellular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oaepublish.com [oaepublish.com]

- 28. pnas.org [pnas.org]

- 29. N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions | Aging [aging-us.com]

- 30. Frontiers | New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System [frontiersin.org]

- 31. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - Liu - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 32. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. rna-seqblog.com [rna-seqblog.com]

- 36. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) | Springer Nature Experiments [experiments.springernature.com]

- 38. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]

Technical Deep Dive: The Evolution and Therapeutic Targeting of N6-methyladenosine

Executive Summary: From "Dark Matter" to Drug Target

For decades, RNA was viewed primarily as a passive messenger between DNA and protein. The discovery and subsequent characterization of N6-methyladenosine (m6A)—the most abundant internal modification in eukaryotic mRNA—shattered this dogma. We now understand that mRNA is subject to reversible chemical modification, a layer of regulation termed "epitranscriptomics."

This guide traces the technical evolution of m6A research, from its initial detection via thin-layer chromatography to single-molecule direct sequencing. It provides actionable protocols for detection and analyzes the therapeutic pivot toward targeting RNA methyltransferases (METTL3) in oncology.

Phase I: Discovery & The Concept of Reversibility (1974–2011)

The Static Era (1974)

The existence of m6A was first confirmed in 1974 by Desrosiers et al., who isolated poly(A)+ RNA from Novikoff hepatoma cells. Using 2D Thin-Layer Chromatography (TLC) , they identified a unique "fifth base." However, for nearly 40 years, m6A remained a biological curiosity because it could not be mapped to specific genes.

The Paradigm Shift (2011)

The field remained dormant until 2011, when Chuan He’s laboratory demonstrated that the fat mass and obesity-associated protein (FTO ) acts as an m6A demethylase. This was the watershed moment: it proved that RNA methylation is reversible and dynamic, implying a regulatory function analogous to DNA methylation.[1]

Phase II: The Resolution Revolution (2012–Present)

In 2012, two independent teams (Dominissini et al. and Meyer et al.) published simultaneous papers describing MeRIP-seq (or m6A-seq).[2] This method combined antibody immunoprecipitation with Next-Generation Sequencing (NGS), allowing researchers to map m6A sites transcriptome-wide for the first time.[3]

Experimental Protocol: MeRIP-seq (m6A-seq)

Objective: Enrichment of m6A-containing RNA fragments for NGS.

Step 1: RNA Fragmentation (Critical Checkpoint)

-

Input: 100 µg total RNA or 2-5 µg poly(A)+ RNA.

-

Action: Chemical fragmentation (Zn2+ based) to ~100nt fragments.

-

Why: m6A peaks are often distinct. Intact RNA will pull down the whole transcript, obscuring the specific methylation site.

-

QC: Run on Agilent Bioanalyzer. Target peak: 100-150 bp.

Step 2: Immunoprecipitation (IP)

-

Reagents: Anti-m6A polyclonal antibody conjugated to Protein A/G magnetic beads.

-

Incubation: 2 hours at 4°C in IP buffer (150mM NaCl, 0.1% NP-40, 10mM Tris-HCl pH 7.4).

-

Stringency: Wash 3x with IP buffer, 2x with low-salt buffer, 2x with high-salt buffer.

-

Elution: Competition elution using free N6-methyladenosine (mononucleotide) or Proteinase K digestion.

Step 3: Library Prep & Sequencing

-

Control: Always sequence the Input (fragmented RNA) alongside the IP (eluted RNA) .

-

Bioinformatics: Peak calling relies on the ratio of IP reads to Input reads (e.g., using MACS2 or exomePeak).

Visualization: The MeRIP-seq Workflow

Figure 1: The MeRIP-seq workflow requires parallel processing of Input and IP samples to calculate enrichment peaks.

Technical Evolution: Method Comparison

While MeRIP-seq is the workhorse, it suffers from low resolution (~100nt windows). Newer methods like miCLIP (UV crosslinking) and Nanopore Direct RNA Sequencing offer higher precision.

Table 1: Comparative Analysis of m6A Detection Technologies

| Feature | MeRIP-seq (m6A-seq) | miCLIP / m6A-CLIP | Nanopore Direct RNA-seq |

| Principle | Antibody Enrichment + NGS | UV Crosslinking + Antibody + NGS | Ionic current disruption in nanopore |

| Resolution | ~100-200 nt (Peak based) | Single-nucleotide | Single-nucleotide (Modification calling) |

| Input RNA | High (>100 µg total) | High (>100 µg total) | Low (500 ng polyA+) |

| Bias Source | Antibody cross-reactivity | Reverse transcription stops | Basecalling error models |

| Throughput | High (Standard Illumina) | Low (Complex library prep) | Medium (Long read) |

| Key Advantage | Gold standard, robust | Exact site identification | Native RNA (no PCR/cDNA bias) |

Phase III: The Regulatory Mechanism & Therapeutics

Understanding the "Life Cycle" of m6A is a prerequisite for drug development. The modification is installed, recognized, and removed by a specific set of proteins.

-

Writers (Methyltransferases): The core complex is METTL3 (catalytic) and METTL14 (structural). They install m6A at the consensus motif RRACH.

-

Erasers (Demethylases): FTO and ALKBH5 remove the methyl group, impacting transcript stability.

-

Readers (Effectors): YTHDF family proteins bind m6A.[1][4] YTHDF2 typically promotes mRNA decay, while YTHDF1 promotes translation efficiency.

Visualization: The Dynamic Regulatory Complex

Figure 2: The reversible methylation cycle. Writers install m6A, Erasers remove it, and Readers dictate the fate (translation vs. decay) of the RNA.

Therapeutic Targeting: The METTL3 Inhibitor (STM2457)

In 2021, the field moved from observation to intervention.[5] Yankova et al. described STM2457 , a highly potent, selective, catalytic inhibitor of METTL3.[6]

-

Mechanism: STM2457 binds the S-adenosylmethionine (SAM) binding pocket of METTL3.

-

Indication: Acute Myeloid Leukemia (AML). AML cells are "addicted" to high levels of m6A to maintain their undifferentiated, leukemic stem cell state.

-

Outcome: Treatment leads to reduced m6A levels, differentiation of leukemic cells, and apoptosis, demonstrating that RNA modifying enzymes are viable small-molecule drug targets.

References

-

Desrosiers, R., Friderici, K., & Rottman, F. (1974).[1][7][8] Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells. Proceedings of the National Academy of Sciences.

-

Jia, G., Fu, Y., Zhao, X., et al. (2011).[9][10] N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO.[9][10][11][12] Nature Chemical Biology.[9][10][11]

-

Dominissini, D., Moshitch-Moshkovitz, S., Schwartz, S., et al. (2012).[13][14][15] Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq.[13][15][16] Nature.[10][13][15][16][17] [14][15]

-

Meyer, K. D., Saletore, Y., Zumbo, P., et al. (2012).[18] Comprehensive Analysis of mRNA Methylation Reveals Enrichment in 3' UTRs and near Stop Codons. Cell.

-

Yankova, E., Blackaby, W., Albertella, M., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia.[5][17][19] Nature.[10][13][15][16][17]

Sources

- 1. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrated Study of Transcriptome-wide m6A Methylome Reveals Novel Insights Into the Character and Function of m6A Methylation During Yak Adipocyte Differentiation [frontiersin.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The m6A pathway protects the transcriptome integrity by restricting RNA chimera formation in plants | Life Science Alliance [life-science-alliance.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of m6A-related genes and m6A RNA methylation regulators in pancreatic cancer and their association with survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cris.biu.ac.il [cris.biu.ac.il]

- 14. Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topology of the human and mouse m6 ... | Article | H1 Connect [archive.connect.h1.co]

- 16. researchgate.net [researchgate.net]

- 17. Small-Molecule Inhibition of METTL3 as a Strategy Against Myeloid Leukaemia - Evotec [evotec.com]

- 18. Comprehensive analysis of mRNA methylation reveals enrichment in 3' UTRs and near stop codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

Technical Master Guide: N6-Methyl-dA-Phosphoramidite Chemistry & Application

[1]

Executive Summary

N6-Methyl-2'-deoxyadenosine (

This guide provides a rigorous technical breakdown of the N6-Methyl-dA-phosphoramidite building block.[1] Unlike standard adenosine phosphoramidites, this modified monomer presents unique steric and nucleophilic challenges. Successful incorporation requires precise deviation from standard automated protocols, specifically regarding coupling times and deprotection strategies to prevent branching and ensure high-fidelity synthesis.[1]

Part 1: Chemical Architecture & Properties[1]

The Molecule

The core challenge in synthesizing

To mitigate this, the industry standard (e.g., Glen Research, ChemGenes) employs a Phenoxyacetyl (Pac) protecting group. The Pac group is sterically bulky enough to shield the N6 position and is labile enough to be removed under UltraMild conditions, preserving the integrity of the methylated base.

Structural Visualization

The following diagram illustrates the chemical structure of the 5'-DMT-N6-Methyl-dA(Pac)-3'-CE phosphoramidite.

Figure 1: Structural breakdown of the protected N6-Methyl-dA monomer.[1] Note the Pac group shielding the secondary amine.

Key Physicochemical Properties[1]

| Property | Specification |

| IUPAC Name | 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| CAS Number | 105931-58-6 (Generic for N6-Me-dA amidite) |

| Molecular Formula | |

| Molecular Weight | ~767.9 g/mol |

| Solubility | Soluble in anhydrous Acetonitrile (ACN) and Dichloromethane (DCM) |

| Coupling Efficiency | >98% (optimized); typically slower than standard dA |

Part 2: Optimized Synthesis Protocol

The "12-Minute Rule"

Causality: The N6-methyl group, combined with the N6-Pac protection, introduces significant steric hindrance around the exocyclic amine. This distorts the planar availability of the base and can sterically impede the approach of the incoming activated phosphoramidite to the 5'-OH of the growing chain. Protocol: Standard coupling times (2-3 minutes) often result in 80-90% efficiency, leading to accumulation of (n-1) deletion sequences.[1] You must extend the coupling time to 12 minutes to drive the reaction to >98% completion.

Reagent Preparation

-

Diluent: Anhydrous Acetonitrile (

ppm -

Concentration: 0.1 M recommended (standard 0.05 M can be used but requires the extended time).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard Tetrazole due to higher acidity and faster kinetics, compensating for the steric bulk.[1]

Synthesis Cycle Workflow

Figure 2: Modified solid-phase synthesis cycle emphasizing the critical extended coupling step.

Part 3: Deprotection & Purification[1][7]

The Branching Risk

If the N6-Pac group is prematurely lost or if a non-Pac protected monomer is used without care, the N6-methylamine site becomes a nucleophile. During the capping step of subsequent cycles, this site can be acetylated.[2] While this acetylation is reversible during deprotection, the real danger is branching during coupling if the protection is absent.

Deprotection Strategies

The Pac group allows for UltraMild deprotection.[3] This is advantageous if your oligo contains other sensitive moieties (e.g., Cyanine dyes, Rhodamine).

Option A: UltraMild (Preferred for Chimeras/Dyes) [1]

-

Reagent: 0.05 M Potassium Carbonate (

) in Methanol. -

Conditions: 4 hours at Room Temperature.

-

Outcome: Removes Pac and CE groups; leaves backbone intact. Note: Requires use of UltraMild supports and reagents for all other bases (e.g., Ac-dC, iPr-Pac-dG).[1]

Option B: AMA (Rapid) [1]

-

Conditions: 65°C for 10 minutes.

-

Outcome: Rapid, complete deprotection. N6-Me-dA is stable under these conditions.

Option C: Standard (Not Recommended)

-

Reagent: Conc.

. -

Conditions: 55°C for 12-16 hours.

-

Risk: Prolonged exposure to hot ammonia can lead to minor degradation or incomplete removal of stubborn protecting groups if not optimized.

Purification[1][7]

-

DMT-ON: Recommended. The lipophilic DMT group aids in separating full-length transcripts from n-1 failure sequences (which are more prevalent due to the steric difficulty of coupling).[1]

-

HPLC: Elute with an Acetonitrile gradient (0-60% in 0.1M TEAA). The N6-methyl group adds slight lipophilicity compared to standard dA.

Part 4: Biological & Thermodynamic Implications[1][8]

Duplex Stability ( )

Contrary to RNA where

-

Mechanism: The N6-methyl group projects into the major groove.[5] It removes one hydrogen bond donor (the N6 amino proton) involved in the A-T pair.

-

Thermodynamics: Expect a

depression of approximately 0.5°C to 1.5°C per modification , depending on nearest-neighbor context. -

Conformation: The methyl group favors the syn conformation in isolation, but is forced into anti for base pairing, incurring an energetic penalty.

Applications

-

Restriction-Modification Assays:

protects DNA from cleavage by DpnI (which requires methylation) or blocks cleavage by DpnII (which is blocked by methylation).[1] -

Structural Biology: Used to induce local curvature or widen the major groove in crystallographic studies.

-

Therapeutics: Investigation of

as a "non-self" marker in mammalian innate immunity or as a stealth factor against nucleases.

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]

properties and stability of N6-Methyl-dA-phosphoramidite

An In-depth Technical Guide to N6-Methyl-dA-phosphoramidite: Properties, Stability, and Applications

Authored by: A Senior Application Scientist

Foreword: The Epitranscriptomic Frontier and the Role of N6-Methyladenosine

In the intricate landscape of molecular biology, the central dogma has long served as a foundational principle. However, emerging research in epitranscriptomics has unveiled a sophisticated layer of regulation mediated by chemical modifications to RNA and DNA. Among the most prevalent of these is N6-methyladenosine (m6A or 6mA in DNA), a modification that profoundly influences nearly every aspect of nucleic acid metabolism, from gene expression and splicing to DNA repair and genome stability.[1][2][3] The ability to study these processes hinges on the synthesis of oligonucleotides containing this critical modification. This guide provides an in-depth technical overview of N6-Methyl-dA-phosphoramidite, the essential chemical building block that enables researchers, scientists, and drug development professionals to explore the multifaceted world of N6-methyladenosine.

Section 1: Core Chemical and Physical Properties

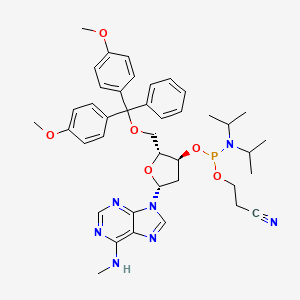

N6-Methyl-dA-phosphoramidite is a specialized nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[4][5] Its structure is meticulously designed with specific protecting groups to ensure efficient and high-fidelity incorporation into a growing DNA chain.

Molecular Structure

The molecule consists of a 2'-deoxyadenosine core, methylated at the N6 position of the adenine base. Key functional groups, essential for its role in synthesis, include:

-

5'-O-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow chain elongation. Its release is monitored to quantify coupling efficiency.[6]

-

N6-Methyl Group: The functional modification of interest on the adenine base.

-

3'-O-Phosphoramidite Group: The reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[]

-

Cyanoethyl Group: Protects the phosphorus atom during synthesis and is removed during the final deprotection step.[8]

-

Diisopropylamino Group: A leaving group on the phosphorus that is displaced during the coupling reaction.

Caption: Chemical structure of N6-Methyl-dA-phosphoramidite.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₅₀N₇O₆P | [4][9][10] |

| Molecular Weight | 767.86 g/mol | [9][10] |

| CAS Number | 105931-58-6 | [9][10][11] |

| Appearance | White to off-white powder | Generic |

| Purity | ≥98% (typically by HPLC and ³¹P NMR) | [10][12] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [13] |

Synthesis Overview

The synthesis of N6-Methyl-dA-phosphoramidite is a multi-step process that requires careful control to avoid side reactions. While several routes exist, a common strategy involves:

-

Starting Material Protection: Protecting the hydroxyl groups of a precursor like inosine or adenosine.

-

N6-Methylation: Introduction of the methyl group onto the N6 position of the purine ring. More recent and efficient methods often start from inosine to circumvent issues with direct methylation of adenosine, which can produce undesired N1-methylated isomers.[14][15][16]

-

5'-O-DMT Protection: Selective reaction of the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.[6]

-

3'-Phosphitylation: Reaction of the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions to yield the final phosphoramidite product.[6][15]

Section 2: Stability, Handling, and Storage

The utility of any phosphoramidite is dictated by its stability. N6-Methyl-dA-phosphoramidite is sensitive to both moisture and oxidation, necessitating stringent handling and storage protocols to maintain its reactivity for oligonucleotide synthesis.

Storage and Handling Protocol

Trustworthiness through Self-Validation: Adherence to these protocols prevents the degradation of the phosphoramidite, which would manifest as low coupling efficiencies during synthesis, providing an immediate validation of proper handling.

-

Storage: Store at -20°C under an inert atmosphere (argon or nitrogen) in a desiccator.[4][6][17] Long-term storage at -80°C can extend shelf life to over six months.[17]

-

Handling:

-

Before use, allow the vial to warm to room temperature for at least 30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[6]

-

Always handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using a manifold with argon/nitrogen).

-

Use only anhydrous solvents, particularly for dissolution. Anhydrous acetonitrile is the standard diluent for use on automated synthesizers.[18]

-

Solutions should be prepared fresh for each synthesis run for optimal performance.

-

Stability During the Oligonucleotide Synthesis Cycle

The phosphoramidite method is a four-step cycle: deblocking, coupling, capping, and oxidation.[][18] The stability of the N6-methyl-dA moiety through these steps is crucial.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

-

Coupling and Potential Side Reactions: The N6-methylamino group is a secondary amine and can be nucleophilic. When using highly reactive activators like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), this group can potentially react with an activated phosphoramidite, leading to chain branching.

-

Expertise in Practice: To mitigate this risk, an acetyl-protected version, N6-Acetyl-N6-methyl-dA-phosphoramidite , is often used.[9][19] The acetyl group provides steric hindrance and reduces the nucleophilicity of the N6-position, preventing branching. This protecting group is then removed during the final deprotection step.[9]

-

-

Deprotection Stability: The N6-methyladenine modification is stable to standard deprotection conditions using ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[20] This is a key advantage over other methylated bases. For instance, N1-methyladenosine (m1A) is prone to a Dimroth rearrangement under basic conditions, where it isomerizes to the more stable N6-methyladenosine.[21][22] The inherent stability of m6A ensures that the modification remains intact in the final oligonucleotide product.

Section 3: Quality Control and Purity Assessment

The purity of the N6-Methyl-dA-phosphoramidite is paramount, as impurities can be incorporated into the synthetic oligonucleotide, leading to failed sequences and compromised experimental results. A multi-pronged analytical approach is essential for quality assurance.

Key Analytical Methodologies

| Method | Purpose | What It Detects |

| ³¹P NMR Spectroscopy | Assesses the oxidation state of phosphorus. | Distinguishes the active phosphoramidite (P(III) species, ~149 ppm) from inactive oxidized phosphate byproducts (P(V) species, ~0-10 ppm).[6] |

| IP-RP-HPLC | Determines overall purity and identifies related impurities. | Separates the main product from precursors, hydrolyzed species (H-phosphonate), and other synthesis-related impurities.[23] |

| LC-MS | Confirms molecular identity. | Verifies the correct molecular weight of the phosphoramidite, confirming the presence of all protecting groups and the N6-methyl modification.[18][23] |

Common Impurities and Their Origins

| Impurity | Origin | Impact on Synthesis | Detection Method |

| H-phosphonate / P(V) Species | Oxidation due to exposure to air or moisture. | Inactive in the coupling reaction, leading to lower coupling efficiency and deletion sequences. | ³¹P NMR, HPLC |

| 5'-OH Nucleoside | Incomplete 5'-O-DMT protection or hydrolysis. | Does not couple, acts as an inert impurity. | HPLC, LC-MS |

| 3'-Phosphitylated but non-DMT'd Nucleoside | Starting material from the phosphitylation step. | Will not couple to the solid support but can cause side reactions. | HPLC, LC-MS |

| Hydrolyzed Phosphoramidite | Exposure to moisture. | Inactive in coupling. | HPLC |

Section 4: Applications in Research and Drug Development

The primary application of N6-Methyl-dA-phosphoramidite is the synthesis of oligonucleotides containing m6A. These modified oligos are indispensable tools for investigating the biological roles of this epigenetic mark.

Elucidating DNA and RNA Biology

-

Structural Impact: The N6-methyl group protrudes into the major groove of a DNA duplex. When involved in Watson-Crick base pairing, it can disrupt the hydrogen bond, leading to a destabilization of the duplex structure.[24] This property is crucial for understanding how m6A affects local DNA and RNA structures.

-

Protein Recognition: Synthetic m6A-containing oligonucleotides are essential for studying the binding kinetics and specificity of "reader" proteins, such as those from the YTH domain family.[25] These experiments help elucidate how the m6A mark is translated into a functional cellular response.[25][26]

-

DNA Repair and Genome Stability: Recent studies have implicated m6A in DNA damage response pathways.[3][27][28] Synthesizing DNA substrates with site-specific m6A modifications allows researchers to investigate the mechanisms by which this mark influences repair processes and maintains genome integrity.[27][28]

Therapeutic Development

The roles of m6A regulators ("writers," "erasers," and "readers") are increasingly linked to diseases, including various cancers.[29][30][31] This has made them attractive pharmacological targets.[29][31]

-

siRNA and ASO Development: Incorporating m6A into therapeutic oligonucleotides like small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) can modulate their properties. Studies have shown that combining m6A with other modifications (e.g., 2'-fluoro) can enhance the stability and potency of siRNAs.[32]

-

Drug Screening: m6A-modified oligonucleotides can be used in high-throughput screening assays to identify small molecules that inhibit or enhance the binding of m6A reader proteins, providing potential leads for drug development.

Caption: The dynamic regulation of N6-methyladenosine by "writers," "erasers," and "readers."

Section 5: Conclusion

N6-Methyl-dA-phosphoramidite is more than a chemical reagent; it is a gateway to understanding a fundamental layer of biological regulation. Its stability, when handled correctly, and its versatility in automated synthesis have empowered researchers to probe the intricate roles of N6-methyladenosine in health and disease. From dissecting the biophysics of DNA duplexes to developing next-generation RNA therapeutics, the judicious application of this phosphoramidite is critical. A thorough understanding of its properties, stability profile, and quality control requirements—as outlined in this guide—is essential for any scientist or developer working at the forefront of epitranscriptomics and nucleic acid engineering.

References

-

Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). N6-Methyladenosine. Available at: [Link]

-

He, L., et al. (2018). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Ni, J., et al. (2022). The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance. Frontiers in Oncology. Available at: [Link]

-

O'Brown, Z. K., & Greer, E. L. (2016). N6-methyladenine: a conserved and dynamic DNA mark. Current Opinion in Genetics & Development. Available at: [Link]

-

He, L., et al. (2018). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. PubMed. Available at: [Link]

-

Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Semantic Scholar. Available at: [Link]

-

Conti, J. R., et al. (2025). N6-methyladenosine in DNA promotes genome stability. eLife. Available at: [Link]

-

Zhang, Y., & Chen, J. (2021). N6-Methyladenosine, DNA Repair, and Genome Stability. Frontiers in Molecular Biosciences. Available at: [Link]

-

Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. PubMed. Available at: [Link]

-

Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Conti, J. R., et al. (2024). N6-methyladenosine in DNA promotes genome stability. bioRxiv. Available at: [Link]

-

Glen Research. (n.d.). N6-Me-dA-CE Phosphoramidite. Available at: [Link]

-

Glen Research. (1999). User Guide to DNA Modification and Labelling: Methyl Phosphonamidites. Available at: [Link]

-

Li, M., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology. Available at: [Link]

-

White, H. A. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols. Available at: [Link]

-

Immunomart. (n.d.). N6-Methyl-dA phosphoramidite. Available at: [Link]

-

Glen Research. (n.d.). N6-Methyl-A-CE Phosphoramidite. Available at: [Link]

-

Czernecki, S., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research. Available at: [Link]

-

Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites. Available at: [Link]

-

Glen Research. (n.d.). Deprotection of N1-Methyladenosine-Containing RNA. Available at: [Link]

-

Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

-

Exiqon. (n.d.). Phosphoramidites. Available at: [Link]

-

Huang, H., et al. (2019). N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction. Journal of Molecular Cell Biology. Available at: [Link]

-

Silantes. (n.d.). N6-Methyl-Adenosine Phosphoramidite. Available at: [Link]

-

Prhavc, M., et al. (2003). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research. Available at: [Link]

-

You, C., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega. Available at: [Link]

- U.S. Patent No. 7,655,790. (2010). Deprotection and purification of oligonucleotides and their derivatives.

-

Tseng, T. Y., et al. (2021). Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification. International Journal of Molecular Sciences. Available at: [Link]

-

Glen Research. (n.d.). N6-Ac-N6-Me-dA-CE Phosphoramidite. Available at: [Link]

Sources

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N6-Methyladenosine, DNA Repair, and Genome Stability [frontiersin.org]

- 4. N6-Methyl-dAphosphoramidite, 105931-58-6 | BroadPharm [broadpharm.com]

- 5. N6-Methyl-dA phosphoramidite - Immunomart [immunomart.com]

- 6. benchchem.com [benchchem.com]

- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 9. glenresearch.com [glenresearch.com]

- 10. chemscene.com [chemscene.com]

- 11. N6-Me-dA CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 12. N6-Methyl-dA phosphoramidite [sigmaaldrich.com]

- 13. glenresearch.com [glenresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. lcms.cz [lcms.cz]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]

- 28. biorxiv.org [biorxiv.org]

- 29. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance [frontiersin.org]

- 31. N 6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to DNA Phosphoramidite Chemistry

Introduction: The Chemical Architecture of Life, Synthesized

In the landscape of modern biological research and drug development, the ability to rapidly and accurately synthesize custom sequences of DNA is not merely a convenience—it is a foundational technology. From the primers that drive the polymerase chain reaction (PCR) to the complex oligonucleotide-based therapeutics targeting genetic diseases, the demand for synthetic DNA is ubiquitous and growing.[1] The chemical method that has overwhelmingly dominated this field for nearly four decades is phosphoramidite chemistry.[2]

First reported in 1981 by Marvin H. Caruthers and his colleagues, this elegant and robust methodology for solid-phase oligonucleotide synthesis (SPOS) revolutionized the field, enabling the automated, high-fidelity production of DNA and RNA sequences.[2][3][4] Its enduring prevalence is a testament to its exceptional efficiency, with coupling yields typically exceeding 99%, and its remarkable versatility, which allows for the incorporation of a vast array of chemical modifications.[5][6]

This guide provides an in-depth exploration of the core principles of DNA phosphoramidite chemistry. It is designed for researchers, scientists, and drug development professionals who seek not just a procedural overview, but a deep, mechanistic understanding of the chemical symphony that enables the routine synthesis of life's most fundamental molecule. We will dissect each step of the synthesis cycle, explore the critical role of protecting groups, discuss potential side reactions, and provide practical, field-proven insights to empower users to optimize this powerful technology.

Pillar 1: The Solid-Phase Synthesis Strategy

The genius of the phosphoramidite method lies in its adaptation to a solid-phase synthesis strategy, a concept pioneered by Bruce Merrifield for peptide synthesis, for which he was awarded the Nobel Prize in Chemistry.[1] In this approach, the growing oligonucleotide chain is covalently anchored to an insoluble solid support, typically Controlled Pore Glass (CPG) or polystyrene beads.[1][7] This immobilization is the key to the process's efficiency and automation. It allows for the use of large excesses of reagents in the solution phase to drive reactions to completion, with subsequent purification being a simple matter of washing the support to remove unreacted reagents and by-products.[1]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of biological DNA synthesis.[8] The process is cyclical, with each cycle adding a single nucleotide to the growing chain. A complete cycle consists of four distinct chemical steps: Detritylation (Deblocking) , Coupling , Capping , and Oxidation .[7][9]

Pillar 2: The Chemistry of the Synthesis Cycle

A deep understanding of the chemical transformations at each stage is critical for troubleshooting and optimizing oligonucleotide synthesis.

Step 1: Detritylation (Deblocking)

The synthesis begins with the first nucleoside anchored to the solid support. Its 5'-hydroxyl group is protected by a bulky 4,4'-dimethoxytrityl (DMT) group.[10] The purpose of the DMT group is to prevent self-polymerization and to ensure that coupling occurs only at the desired 5'-position.[10][11]

The cycle is initiated by removing this DMT group to expose a reactive 5'-hydroxyl. This is achieved by treating the support-bound nucleoside with a mild protic acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[12][]

Mechanism: The acid protonates the ether oxygen of the DMT group, converting it into a good leaving group. The bond cleaves, releasing a resonance-stabilized DMT carbocation, which is intensely orange and can be spectrophotometrically quantified to monitor the efficiency of each coupling step in real-time.[10][12]

Causality and Field Insights:

-

Choice of Acid: DCA is generally preferred over the stronger TCA, especially for longer oligonucleotides, as it minimizes the risk of a significant side reaction: depurination.[10][14]

-

Depurination: The glycosidic bond linking purine bases (adenine and guanine) to the deoxyribose sugar is susceptible to cleavage under acidic conditions.[15][16] This is exacerbated by the electron-withdrawing nature of the protecting groups on the purine bases.[15] Depurination creates an abasic site, which leads to chain cleavage during the final basic deprotection step, ultimately reducing the yield of the full-length product.[15] Therefore, the detritylation step must be long enough for complete DMT removal but short enough to prevent significant depurination.[12]

Step 2: Coupling

With a free 5'-hydroxyl group available, the next nucleotide is introduced. This incoming monomer is not a standard nucleotide, but a specially prepared nucleoside phosphoramidite . These building blocks are stable enough for storage but can be rapidly activated for coupling.[2][17] A typical phosphoramidite has three key features:

-

A DMT group protecting the 5'-hydroxyl.

-

A reactive phosphoramidite group at the 3'-position, which consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group.[18]

-

A protecting group on the exocyclic amine of the nucleobase (except for thymine).

Mechanism: The coupling reaction is facilitated by an activator, a weak acid such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (DCI).[10][11] The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, turning it into an excellent leaving group.[18] The exposed 5'-hydroxyl of the support-bound nucleoside then performs a nucleophilic attack on the electrophilic phosphorus atom, displacing the protonated diisopropylamine and forming a new phosphite triester linkage.[10]

Causality and Field Insights:

-

Activator Choice: The choice of activator can influence coupling kinetics and efficiency. DCI is often used as it can accelerate the coupling reaction compared to tetrazole.[19]

-

Anhydrous Conditions: This reaction is highly sensitive to moisture. Any water present will react with the activated phosphoramidite, leading to a "dead" monomer that cannot couple and resulting in the termination of that chain's growth. Therefore, all reagents and solvents, especially the acetonitrile used as the reaction solvent, must be rigorously anhydrous.

-

Stoichiometry: A large excess of both the phosphoramidite monomer and the activator is used to drive the reaction to completion, typically achieving coupling efficiencies of 98-99.5%.[6][20]

Step 3: Capping

Despite the high efficiency of the coupling step, a small fraction of the 5'-hydroxyl groups (typically 0.5-2%) may fail to react in a given cycle.[6] If left unreacted, these "failure sequences" would have a free 5'-hydroxyl that could participate in the subsequent coupling cycle, leading to the synthesis of an oligonucleotide with an internal deletion, often referred to as an "(n-1)" shortmer.[6] These deletion mutants are particularly difficult to purify from the final product because their length and charge are very similar to the desired full-length oligonucleotide.

To prevent this, a capping step is introduced immediately after coupling. This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further chemical reactions. The capping is typically performed using a mixture of acetic anhydride (Cap A) and a catalyst, N-methylimidazole (NMI, Cap B).[21]

Mechanism: The N-methylimidazole activates the acetic anhydride, which then rapidly acetylates any free 5'-hydroxyl groups, forming a stable ester linkage.[21] This "cap" is unreactive in all subsequent synthesis cycles.[10]

Causality and Field Insights:

-

Self-Validating System: The capping step is a critical part of the protocol's self-validating nature. By permanently terminating failure sequences, it ensures that the vast majority of full-length chains in the final crude product are of the correct sequence, simplifying subsequent purification.

-

Side Reactions: While essential, the capping reagents can be involved in side reactions. For instance, acetic anhydride can lead to modifications of guanine residues, which could potentially result in G-to-A substitutions.[9] This highlights the importance of using optimized capping times and reagent concentrations.

Step 4: Oxidation

The newly formed internucleotide linkage is a phosphite triester, which is trivalent (P(III)) and unstable, particularly under the acidic conditions of the subsequent detritylation step.[10] To create a more stable, natural phosphate backbone, the phosphite triester is oxidized to a pentavalent (P(V)) phosphotriester.

Mechanism: This oxidation is most commonly achieved using a solution of iodine (I₂) in the presence of water and a mild base like pyridine or lutidine in a tetrahydrofuran (THF) solvent.[10][11] The iodine acts as the oxidizing agent, converting the P(III) center to a P(V) center, forming a stable phosphotriester.

Causality and Field Insights:

-

Backbone Stability: This step is crucial for the integrity of the growing oligonucleotide. Without oxidation, the phosphite linkage would be cleaved during the next acidic detritylation step, halting the synthesis.

-

Water Content: The controlled introduction of water in the oxidizer solution is essential for the reaction. However, residual water must be thoroughly washed away before the next cycle begins, as it would interfere with the subsequent coupling step. Some protocols even include a second capping step after oxidation to ensure the complete removal of water.[1]

Upon completion of the oxidation step, one full cycle of nucleotide addition is complete. The process is then repeated, starting with the detritylation of the newly added nucleotide, until the entire desired sequence has been assembled.[6]

Pillar 3: The Unsung Heroes - Protecting Groups

5'-Hydroxyl Protection: The DMT Group

As discussed, the acid-labile 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl. Its lability in mild acid allows for its selective removal at the beginning of each cycle without affecting other protecting groups.[12]

Phosphate Protection: The β-Cyanoethyl Group

The non-bridging oxygen of the phosphite triester is protected with a β-cyanoethyl group . This group is stable throughout the synthesis cycle, including the mild acid treatment during detritylation.[18] It is removed at the end of the synthesis during the final deprotection step with a strong base (e.g., concentrated ammonium hydroxide) via a β-elimination reaction.[10] Its purpose is to prevent unwanted side reactions at the highly reactive trivalent phosphorus atom.

Nucleobase (Exocyclic Amine) Protection

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and would react with activated phosphoramidites if left unprotected. Thymine (T) and Uracil (U) lack an exocyclic amine and do not require protection. Standard protecting groups include:

-

Benzoyl (Bz) for Adenine and Cytosine

-

Isobutyryl (iBu) for Guanine

These acyl protecting groups are stable during the synthesis but are removed by treatment with concentrated ammonium hydroxide after the chain has been assembled.[8][9] For sensitive or modified oligonucleotides, "mild" or "ultra-mild" protecting groups like phenoxyacetyl (Pac) or dimethylformamidine (dmf) may be used, which can be removed under gentler conditions.[9]

Quantitative Data & Experimental Protocols

Table 1: Impact of Coupling Efficiency on Final Yield

The stepwise coupling efficiency has a dramatic cumulative effect on the overall yield of the full-length product (FLP). Even small differences are magnified over the course of a synthesis.

| Oligonucleotide Length | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |

| 20-mer | 75.4% | 90.5% |

| 50-mer | 44.5% | 77.9% |

| 80-mer | 26.2% | 67.0% |

| 100-mer | 17.8% | 60.6% |

| 120-mer | 12.0% | 54.9% |

| Yield calculated as (Coupling Efficiency)^(Number of Couplings). Data adapted from industry standards.[6] |

Experimental Protocol: Standard Automated DNA Synthesis Cycle (1 µmol scale)

This protocol represents a typical cycle on an automated solid-phase oligonucleotide synthesizer. Wash steps with anhydrous acetonitrile are performed between each reagent delivery.

| Step | Reagent/Solvent | Action | Typical Duration | Purpose |

| 1. Deblocking | 3% Dichloroacetic Acid (DCA) in Dichloromethane | Flow through column | 60-90 seconds | Remove the 5'-DMT protecting group. |

| 2. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove acid and DMT cation. |

| 3. Coupling | 0.1 M Phosphoramidite + 0.45 M Activator (e.g., DCI) in Acetonitrile | Flow through column | 45-120 seconds | Form the phosphite triester linkage. |

| 4. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove excess phosphoramidite and activator. |

| 5. Capping | Cap A (Acetic Anhydride/Lutidine/THF) + Cap B (N-Methylimidazole/THF) | Flow through column | 30-45 seconds | Acetylate and block unreacted 5'-OH groups. |

| 6. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove capping reagents. |

| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Flow through column | 30-45 seconds | Oxidize P(III) to stable P(V) phosphotriester. |

| 8. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove oxidizer and prepare for the next cycle. |

Note: Durations and concentrations can be optimized based on the specific synthesizer, sequence, and scale.[10][11][19]

Beyond DNA: Synthesis of Modified Oligonucleotides

The true power of phosphoramidite chemistry lies in its adaptability. The same four-step cycle can be used to incorporate a wide variety of chemical modifications, which are crucial for therapeutic and diagnostic applications.[5]

Phosphorothioates (PS)

For many antisense oligonucleotide drugs, the non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom, creating a phosphorothioate linkage. This modification confers significant resistance to degradation by cellular nucleases.[22]

The synthesis is readily adapted by replacing the standard iodine oxidation step with a sulfurization step. Common sulfurizing reagents include 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or phenylacetyl disulfide (PADS).[23][24]

RNA Synthesis and 2'-Hydroxyl Protection

The synthesis of RNA follows the same fundamental principles, but with one major complication: the presence of the 2'-hydroxyl group on the ribose sugar.[25] This group must be protected throughout the synthesis to prevent side reactions and chain cleavage.[26] The 2'-OH protecting group must be robust enough to survive the entire synthesis cycle but removable at the end without degrading the sensitive RNA molecule.[25]

Common 2'-hydroxyl protecting groups include:

-

tert-Butyldimethylsilyl (TBDMS): A widely used, fluoride-labile group. Its bulk can sometimes lead to slightly lower coupling efficiencies.[25][27]

-

[(Triisopropylsilyl)oxy]methyl (TOM): Another silyl-based group that often provides higher coupling efficiencies due to reduced steric hindrance.[27][28]

The final deprotection of RNA is more complex, requiring a specific step to remove the 2'-OH protecting groups (e.g., with a fluoride source like TBAF for silyl groups) in addition to the base and phosphate deprotection.[10]

2'-O-Methyl (2'-OMe) Modifications